3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
CAS No.: 733757-82-9
Cat. No.: VC15926770
Molecular Formula: C12H13ClFN3
Molecular Weight: 253.70 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride - 733757-82-9](/images/structure/VC15926770.png)
Specification
CAS No. | 733757-82-9 |
---|---|
Molecular Formula | C12H13ClFN3 |
Molecular Weight | 253.70 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C12H12FN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H |
Standard InChI Key | IIYWTBQTASFORK-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1NN=C2C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a partially saturated pyrazolo[4,3-c]pyridine system, where positions 3 and 4 of the pyridine ring are fused to a pyrazole moiety. The 4-fluorophenyl group at position 3 introduces aromatic character and electronic modulation, while the hydrochloride salt enhances solubility in polar solvents . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₃ClFN₃ | |
Molecular weight | 253.70 g/mol | |
Parent compound (neutral) | CID 16671966 | |
Purity (commercial) | 98% |
The InChIKey (XVXMRVHEGBWVES-UHFFFAOYSA-N) confirms stereochemical uniqueness and enables database tracking . X-ray crystallography data remains unpublished, but analogous pyrazolopyridines exhibit planar fused rings with dihedral angles <10° between heterocycles .
Synthetic Methodologies
Multicomponent Assembly
A scalable route involves condensation of 4-fluorophenylhydrazine with cyclic enaminones under Dean-Stark conditions, followed by HCl-mediated cyclization. The PMC study details a related protocol for tetrahydro-pyrazolo[4,3-c]pyridines:
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Enaminone formation: React 4-piperidone with ethyl acetoacetate in refluxing toluene (yield: 89%)
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Hydrazine coupling: Treat with 4-fluorophenylhydrazine in ethanol at 80°C for 18 hours
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Cyclization: Add HCl gas in THF at 0°C to induce pyrazole ring closure
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Purification: Recrystallize from ethanol/water (final yield: 72%)
This method advantages include atom economy (>65%) and minimal chromatographic steps, though regioselectivity requires careful pH control during cyclization .
Post-Functionalization Strategies
The RSC protocol demonstrates late-stage diversification of the pyridine ring:
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N-Alkylation: React with methyl iodide/K₂CO₃ in DMF to install methyl groups (yield: 85%)
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Suzuki coupling: Introduce aryl boronic acids at position 7 using Pd(PPh₃)₄ catalyst (yield: 63-78%)
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Oxidation: Convert tetrahydro-pyridine to pyridone with MnO₂ in CHCl₃ (yield: 91%)
Physicochemical and Spectroscopic Properties
Solubility and Stability
The hydrochloride salt exhibits hygroscopicity (>3% moisture uptake at 75% RH), necessitating desiccant storage .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO- d6): δ 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (t, J=8.8 Hz, 2H, Ar-H), 4.61 (s, 2H, CH₂N), 3.74 (t, J=5.6 Hz, 2H, CH₂), 2.93 (t, J=5.4 Hz, 2H, CH₂), 2.69 (m, 2H, CH₂) .
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IR (KBr): 3421 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=N pyrazole), 1224 cm⁻¹ (C-F) .
The 4-fluorophenyl group may enhance blood-brain barrier penetration compared to non-halogenated analogs, as seen in positron emission tomography (PET) tracer development .
Parameter | Specification | Source |
---|---|---|
GHS classification | H302 (Harmful if swallowed) | |
H315 (Skin irritation) | ||
H319 (Eye irritation) | ||
Transport | Not restricted (ADR/RID) | |
Disposal | Incinerate at >1000°C |
Personal protective equipment (PPE) should include nitrile gloves, goggles, and particulate respirators when handling powder forms .
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